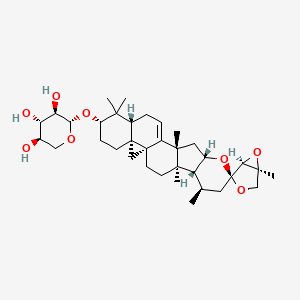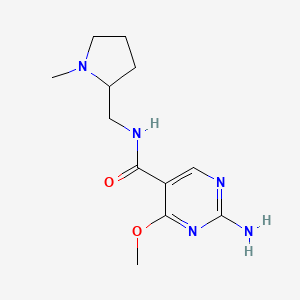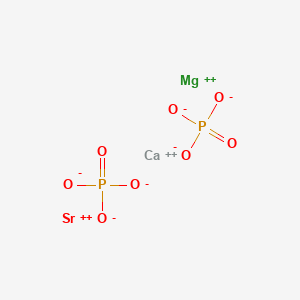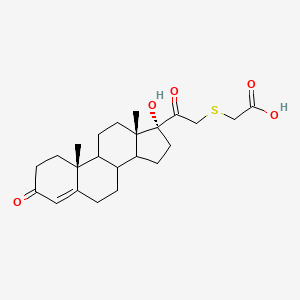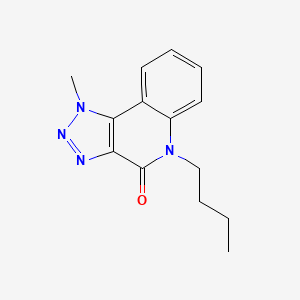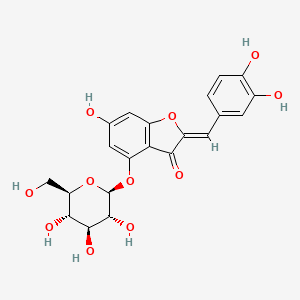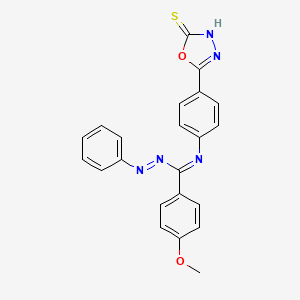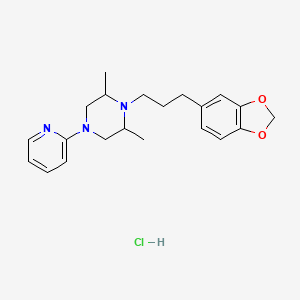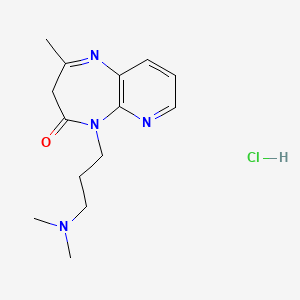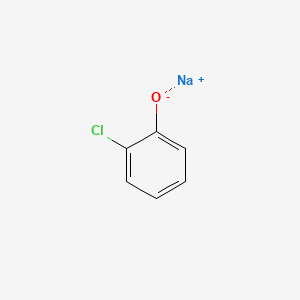
Sodium 2-chlorophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chlorophenolate: is an organic compound with the chemical formula C6H4ClNaO . It is a sodium salt of 2-chlorophenol and appears as a white crystalline powder. This compound is soluble in water and exhibits weak acidic properties in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Sodium 2-chlorophenolate can be synthesized by reacting 2-chlorophenol with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete conversion. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClNaO+H2O
The product is then purified through crystallization to obtain pure this compound .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactors where 2-chlorophenol and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield. The resulting product is then subjected to filtration and crystallization processes to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: : Sodium 2-chlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: It can be reduced to form 2-chlorocyclohexanol or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chlorophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 2-chlorophenolate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s chlorinated phenolic structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-chlorophenolate: Similar in structure but with the chlorine atom at the para position.
Sodium 2-bromophenolate: Similar but with a bromine atom instead of chlorine.
Sodium 2-fluorophenolate: Similar but with a fluorine atom instead of chlorine.
Uniqueness: : Sodium 2-chlorophenolate is unique due to its specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
35535-81-0 |
|---|---|
Molekularformel |
C6H4ClNaO |
Molekulargewicht |
150.54 g/mol |
IUPAC-Name |
sodium;2-chlorophenolate |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-3-1-2-4-6(5)8;/h1-4,8H;/q;+1/p-1 |
InChI-Schlüssel |
GQFIWFPBDXSASA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


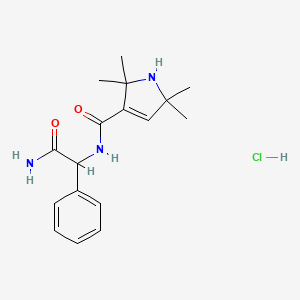

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
